molecular formula C23H21FN2O4S B11348420 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide

Cat. No.: B11348420
M. Wt: 440.5 g/mol
InChI Key: FNSAJIKIZYNBAH-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a fluorine atom, a sulfone group, and an isopropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a diketone or a similar compound under acidic conditions.

    Introduction of the fluorine atom: The fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Oxidation to form the sulfone group: The oxidation of the thiazine sulfur to a sulfone can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acylation with 4-isopropoxyphenylacetic acid: The final step involves the acylation of the intermediate with 4-isopropoxyphenylacetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a thioether.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known bioactive compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and sulfone group play crucial roles in its binding affinity and specificity. The isopropoxyphenyl group enhances its lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropoxyphenyl)acetamide is unique due to the presence of the isopropoxyphenyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C23H21FN2O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-propan-2-yloxyphenyl)acetamide

InChI

InChI=1S/C23H21FN2O4S/c1-15(2)30-18-10-8-17(9-11-18)25-23(27)14-26-21-12-7-16(24)13-20(21)19-5-3-4-6-22(19)31(26,28)29/h3-13,15H,14H2,1-2H3,(H,25,27)

InChI Key

FNSAJIKIZYNBAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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